synthesis of cis-Dichlorobis(triphenylphosphine)platinum(II) from potassium tetrachloroplatinate
synthesis of cis-Dichlorobis(triphenylphosphine)platinum(II) from potassium tetrachloroplatinate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of cis-dichlorobis(triphenylphosphine)platinum(II) (cis-[PtCl₂(PPh₃)₂]) from potassium tetrachloroplatinate (K₂[PtCl₄]). This square planar platinum(II) complex is a valuable precursor in the synthesis of various other platinum compounds and serves as a crucial component in catalysis and materials science.[1] This document provides a comprehensive experimental protocol, quantitative data, and a logical workflow for its preparation and characterization.
Introduction
cis-Dichlorobis(triphenylphosphine)platinum(II) is a coordination complex featuring a central platinum atom in the +2 oxidation state. It is coordinated to two chloride ligands and two triphenylphosphine ligands in a cis arrangement.[1] The synthesis from potassium tetrachloroplatinate is a common and effective method, proceeding via the displacement of two chloride ions from the [PtCl₄]²⁻ complex by the bulkier triphenylphosphine ligands. The reaction is typically carried out by heating the reactants in a suitable solvent.[2]
Reaction Scheme
The overall chemical transformation is as follows:
K₂[PtCl₄] + 2 P(C₆H₅)₃ → cis-[PtCl₂(P(C₆H₅)₃)₂] + 2 KCl
Quantitative Data
The following table summarizes the key quantitative data associated with the reactants and the final product.
| Property | Potassium Tetrachloroplatinate (K₂[PtCl₄]) | Triphenylphosphine (PPh₃) | cis-Dichlorobis(triphenylphosphine)platinum(II) |
| Molar Mass ( g/mol ) | 415.09 | 262.29 | 790.56[3] |
| Appearance | Red-brown crystalline powder | White solid | White to off-white crystalline powder[2][4] |
| Melting Point (°C) | 250 (decomposes) | 80-82 | ≥300 (decomposes)[3] |
| Solubility | Soluble in water | Soluble in organic solvents | Soluble in chloroform, dichloromethane; sparingly soluble in ethanol |
Experimental Protocol
This protocol provides a detailed methodology for the synthesis of cis-dichlorobis(triphenylphosphine)platinum(II).
Materials:
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Potassium tetrachloroplatinate (K₂[PtCl₄])
-
Triphenylphosphine (PPh₃)
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Ethanol (95% or absolute)
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Chloroform
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n-Hexane
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Distilled water
Equipment:
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer with hotplate
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Büchner funnel and flask
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Filter paper
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Beakers
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Schlenk line or nitrogen/argon source (optional, for inert atmosphere)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve potassium tetrachloroplatinate(II) in a minimal amount of distilled water. To this aqueous solution, add a solution of triphenylphosphine (2 molar equivalents) dissolved in ethanol. The use of an ethanol-water solvent system is common for this reaction.
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Reaction: The reaction mixture is heated to reflux with constant stirring. The progress of the reaction can be monitored by the formation of a precipitate. A typical reaction time is 2-4 hours.
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Isolation of Crude Product: After the reaction is complete, the mixture is cooled to room temperature. The precipitated product is collected by suction filtration using a Büchner funnel. The solid is washed sequentially with water, ethanol, and finally a small amount of ether or hexane to remove any unreacted triphenylphosphine and other impurities.
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Purification by Recrystallization: The crude product is purified by recrystallization. A common solvent system for this is a mixture of chloroform and n-hexane.[5] Dissolve the crude solid in a minimum amount of hot chloroform. To the hot solution, slowly add n-hexane until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
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Final Product Collection: Collect the purified white to off-white crystals of cis-dichlorobis(triphenylphosphine)platinum(II) by suction filtration. Wash the crystals with a small amount of cold n-hexane and dry them under vacuum.
Characterization Data
The identity and purity of the synthesized cis-[PtCl₂(PPh₃)₂] can be confirmed by various analytical techniques. The expected data are summarized in the table below.
| Analysis Technique | Expected Result |
| Appearance | White to off-white crystalline solid[2][4] |
| Melting Point | ≥300 °C (decomposes)[3] |
| ³¹P{¹H} NMR | A single resonance with platinum satellites. The chemical shift is typically around 15 ppm with a ¹J(Pt-P) coupling constant of approximately 3600 Hz. |
| Infrared (IR) Spec. | Characteristic bands for the triphenylphosphine ligands. Two distinct Pt-Cl stretching vibrations in the far-IR region (typically around 310 and 290 cm⁻¹) confirm the cis-geometry.[6] |
| Elemental Analysis | Calculated for C₃₆H₃₀Cl₂P₂Pt: C, 54.70%; H, 3.83%. Experimental values should be within ±0.4% of the calculated values. |
Logical Workflow
The following diagram illustrates the key stages in the synthesis and purification of cis-dichlorobis(triphenylphosphine)platinum(II).
Caption: Workflow for the synthesis of cis-Dichlorobis(triphenylphosphine)platinum(II).
Conclusion
This technical guide provides a detailed and practical protocol for the synthesis of cis-dichlorobis(triphenylphosphine)platinum(II) from potassium tetrachloroplatinate. The procedure is robust and, when followed with care, yields a product of high purity suitable for further research and development applications. The provided characterization data serves as a benchmark for confirming the successful synthesis of the target compound.
References
- 1. cis-Dichlorobis(triphenylphosphine)platinum(II) | 15604-36-1 | Benchchem [benchchem.com]
- 2. Bis(triphenylphosphine)platinum chloride - Wikipedia [en.wikipedia.org]
- 3. 顺-二氯双(三苯基膦)铂(II) | Sigma-Aldrich [sigmaaldrich.com]
- 4. strem.com [strem.com]
- 5. cis-Dichloridobis(triphenylphosphine-κP)platinum(II) chloroform solvate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
